

# Xipamide-d6 CAS number and molecular formula

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## Compound of Interest

Compound Name: Xipamide-d6

Cat. No.: B588805

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## In-Depth Technical Guide: Xipamide-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Xipamide-d6**, a deuterated analog of the diuretic and antihypertensive agent Xipamide. This document details its chemical properties, mechanism of action, and relevant experimental protocols, designed to support research and development activities.

## Core Compound Identification

CAS Number: 1330262-09-3[1][2][3]

Molecular Formula: C<sub>15</sub>H<sub>9</sub>D<sub>6</sub>ClN<sub>2</sub>O<sub>4</sub>S[1][4]

## Physicochemical Properties

Quantitative data for **Xipamide-d6** is summarized in the table below. For comparative purposes, data for the parent compound, Xipamide, is also included where available.

Property	Xipamide-d6	Xipamide
Molecular Weight	360.85 g/mol [1][4]	354.81 g/mol
CAS Number	1330262-09-3[1][2][3]	14293-44-8
Molecular Formula	C <sub>15</sub> H <sub>9</sub> D <sub>6</sub> ClN <sub>2</sub> O <sub>4</sub> S[1][4]	C <sub>15</sub> H <sub>15</sub> ClN <sub>2</sub> O <sub>4</sub> S

## Mechanism of Action

Xipamide, and by extension **Xipamide-d6**, exerts its diuretic and antihypertensive effects primarily through the inhibition of the sodium-chloride symporter (NCC), also known as the thiazide-sensitive Na<sup>+</sup>-Cl<sup>-</sup> cotransporter (TSC), located in the distal convoluted tubule (DCT) of the nephron.[1][5] By blocking the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, Xipamide increases the osmolarity of the tubular fluid, leading to enhanced excretion of water and electrolytes.[1][5]

The deuteration of Xipamide to form **Xipamide-d6** is a common strategy in drug development aimed at improving the pharmacokinetic profile of the parent compound. The substitution of hydrogen with deuterium atoms can lead to a stronger carbon-deuterium bond compared to the carbon-hydrogen bond. This isotopic effect can slow down the rate of metabolic processes, potentially leading to a longer plasma half-life and altered metabolic profile.

## Signaling Pathway

The regulation of the sodium-chloride cotransporter (NCC) is a complex process involving multiple signaling pathways. The diagram below illustrates the key hormonal and intracellular signaling cascades that modulate NCC activity.

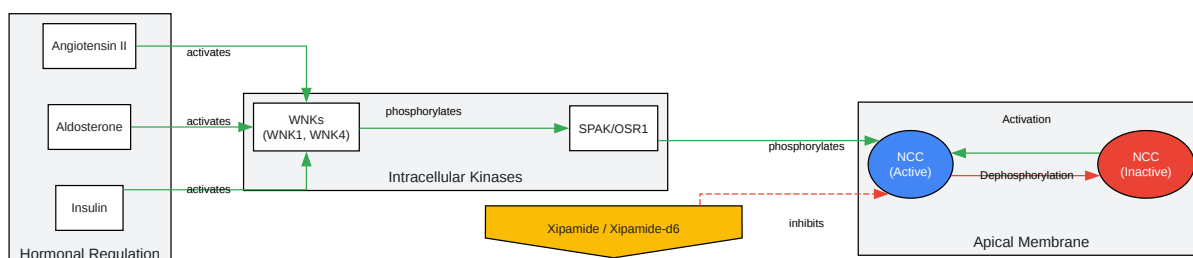


Figure 1: Simplified Signaling Pathway of the Sodium-Chloride Cotransporter (NCC) Regulation

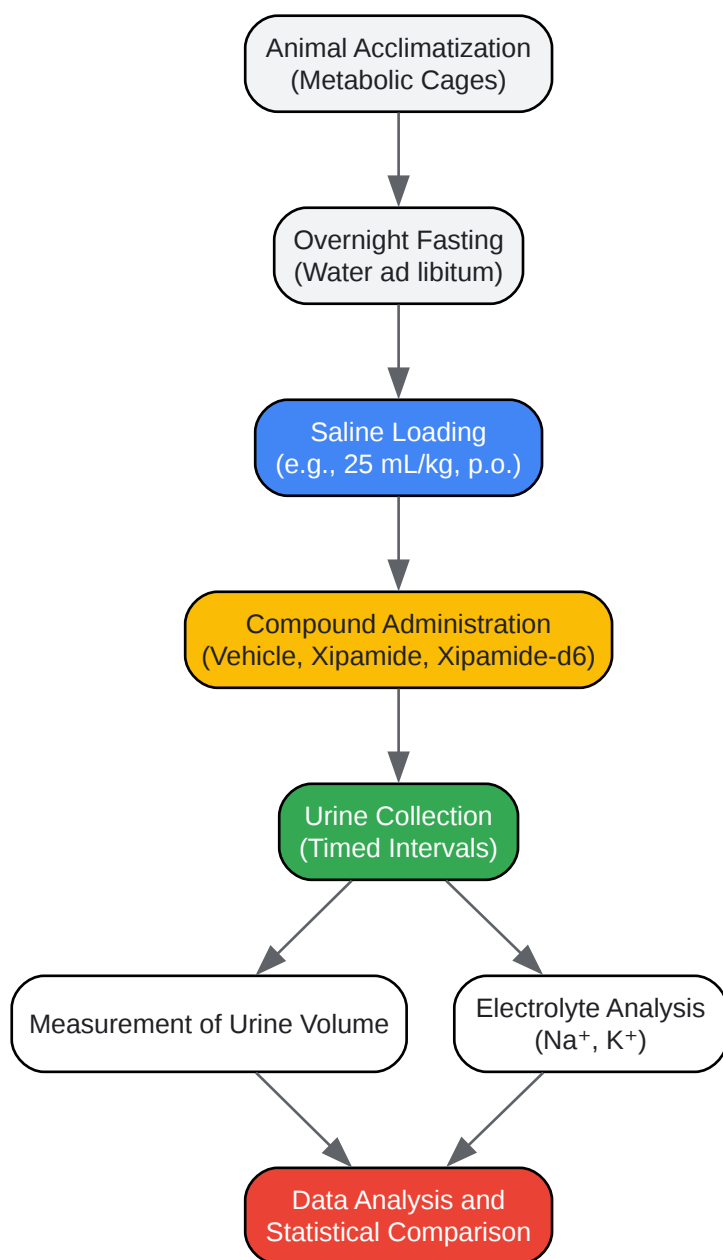


Figure 2: Experimental Workflow for In Vivo Diuretic Activity Assessment

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